molecular formula C17H12ClNO3 B13007067 2-(3-Chlorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid

2-(3-Chlorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid

Katalognummer: B13007067
Molekulargewicht: 313.7 g/mol
InChI-Schlüssel: LRYFFHUOYDEECO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Chlorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid is a complex organic compound featuring a spirocyclic structure

Vorbereitungsmethoden

The synthesis of 2-(3-Chlorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid typically involves the cycloaddition of donor-acceptor cyclopropanes with oxindole-derived α,β-unsaturated enamides. This reaction is often catalyzed by simple and inexpensive bases such as NaOH, which promotes chemo- and diastereo-selective (3 + 2) cycloaddition reactions . The reaction conditions are generally mild, and the process yields the desired spirocyclic compounds in excellent yields as single diastereomers .

Analyse Chemischer Reaktionen

2-(3-Chlorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(3-Chlorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

2-(3-Chlorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid can be compared with other spirocyclic compounds such as:

The uniqueness of 2-(3-Chlorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid lies in its specific structural features and the potential for diverse applications in medicinal chemistry and material science.

Eigenschaften

Molekularformel

C17H12ClNO3

Molekulargewicht

313.7 g/mol

IUPAC-Name

2'-(3-chlorophenyl)-2-oxospiro[1H-indole-3,1'-cyclopropane]-5-carboxylic acid

InChI

InChI=1S/C17H12ClNO3/c18-11-3-1-2-9(6-11)13-8-17(13)12-7-10(15(20)21)4-5-14(12)19-16(17)22/h1-7,13H,8H2,(H,19,22)(H,20,21)

InChI-Schlüssel

LRYFFHUOYDEECO-UHFFFAOYSA-N

Kanonische SMILES

C1C(C12C3=C(C=CC(=C3)C(=O)O)NC2=O)C4=CC(=CC=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.